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Core Science & Biosynthesis

Foundational

History and development of L-enantiomer nucleoside therapeutics

Title: The Mirror Image Revolution: A Technical Guide to L-Enantiomer Nucleoside Therapeutics Executive Summary For decades, the central dogma of medicinal chemistry held that because natural biological systems are homoc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Mirror Image Revolution: A Technical Guide to L-Enantiomer Nucleoside Therapeutics

Executive Summary

For decades, the central dogma of medicinal chemistry held that because natural biological systems are homochiral (utilizing D-sugars and L-amino acids), therapeutic nucleoside analogs must mimic the natural D-configuration to be recognized by enzymes. This paradigm was shattered in the late 20th century with the discovery that L-nucleosides —the "unnatural" mirror images—could possess potent antiviral activity with superior safety profiles.

This guide details the technical evolution of L-nucleoside therapeutics, analyzing the pharmacological mechanisms that allow these agents to evade host toxicity while crippling viral replication. It provides actionable experimental protocols for assessing enantiomeric selectivity and mitochondrial safety, serving as a blueprint for next-generation drug development.

The Chirality Paradigm Shift

The Historical Context

Early nucleoside analogs (e.g., Zidovudine/AZT) were strict D-enantiomers. While effective, they suffered from significant off-target effects, primarily due to their recognition by host cellular polymerases. The L-enantiomers were largely ignored, presumed to be biologically inert "duds" that cellular kinases would fail to phosphorylate.

The Breakthrough

The turning point occurred in the late 1980s and early 1990s. Researchers, including teams led by Bernard Belleau (BioChem Pharma) and Raymond Schinazi (Emory University), synthesized L-isomers of dideoxynucleosides. Contrary to expectations, enzymes like deoxycytidine kinase (dCK) showed remarkable stereochemical promiscuity, phosphorylating L-enantiomers into their active triphosphate forms.

Crucially, while viral Reverse Transcriptase (RT) and Hepatitis B Polymerase readily incorporated these L-triphosphates, the host mitochondrial DNA Polymerase


 (Pol 

)—the enzyme responsible for mitochondrial toxicity—largely rejected them.

Mechanistic Pharmacology: The Selectivity Filter

The clinical success of L-nucleosides rests on a specific "Selectivity Filter" mechanism.

  • Entry & Activation: L-nucleosides (e.g., Lamivudine) enter the cell via nucleoside transporters (ENT1/ENT2). Cytosolic dCK phosphorylates them to the monophosphate form. This is the rate-limiting step.

  • Stereochemical Discrimination:

    • Viral Polymerases (HIV RT / HBV Pol): The active sites of these enzymes are flexible enough to accommodate the "unnatural" L-geometry. The L-nucleoside triphosphate (L-NTP) acts as a chain terminator because the L-sugar geometry prevents the formation of the necessary phosphodiester bond for chain elongation.

    • Host Polymerase

      
      :  This high-fidelity enzyme has a strict stereochemical checkpoint. It sterically excludes L-NTPs, preventing the mitochondrial DNA depletion associated with D-analogs (e.g., d4T, ddI).
      
Visualization: The L-Nucleoside Selectivity Pathway

L_Nucleoside_Mechanism cluster_Viral Viral Target (HIV/HBV) cluster_Host Host Safety (Mitochondria) L_Nuc L-Nucleoside (Prodrug) dCK Deoxycytidine Kinase (Promiscuous) L_Nuc->dCK Cell Entry L_NTP Active Triphosphate (L-NTP) dCK->L_NTP Phosphorylation Viral_Pol Viral Polymerase L_NTP->Viral_Pol High Affinity Host_Pol DNA Pol Gamma L_NTP->Host_Pol Low Affinity Inhibition Chain Termination (Potent Inhibition) Viral_Pol->Inhibition Safety Steric Exclusion (No Toxicity) Host_Pol->Safety

Caption: Differential processing of L-nucleosides by host and viral enzymes, highlighting the mechanism of selective toxicity.

Key Therapeutics & Clinical Data

The "L-Class" of nucleosides revolutionized the treatment of HIV and Hepatitis B (HBV).

Table 1: Comparative Profile of Major L-Nucleoside Therapeutics

Drug NameStructurePrimary IndicationDiscovery/OriginKey Pharmacological Feature
Lamivudine (3TC) L-2',3'-dideoxy-3'-thiacytidineHIV, HBVBioChem Pharma / GlaxoFirst L-nucleoside approved. Sulfur atom in sugar ring (oxathiolane) enhances metabolic stability.
Emtricitabine (FTC) 5-fluoro-L-2',3'-dideoxy-3'-thiacytidineHIV, HBV (PrEP)Emory Univ. / GileadFluorinated analog of 3TC. Longer intracellular half-life allows once-daily dosing.
Telbivudine (L-dT) L-thymidineHBVIdenix / NovartisSpecific for HBV. Unmodified L-ribose sugar (unlike the oxathiolanes 3TC/FTC).
Clevudine (L-FMAU) L-2'-fluoro-5-methyl-arabinofuranosyluracilHBVPharmasset / BukwangPotent HBV inhibitor but associated with myopathy issues (mitochondrial toxicity at high doses).

Technical Insight: The addition of the 5-fluorine in Emtricitabine (FTC) compared to Lamivudine (3TC) is not merely cosmetic. It alters the pKa of the base and increases lipophilicity, contributing to a significantly longer intracellular half-life of the active triphosphate (FTC-TP), enabling the revolution of once-daily single-tablet regimens (STRs) like Atripla and Truvada.

Chemical Synthesis: The Stereoselectivity Challenge

Synthesizing L-nucleosides requires overcoming the natural abundance of D-sugars. Two primary strategies are employed:

  • Chiral Pool Synthesis: Starting with naturally occurring L-sugars (e.g., L-arabinose), though these are more expensive than D-sugars.

  • Enzymatic Resolution: Synthesizing a racemic mixture and using enzymes (e.g., cytidine deaminase) to selectively modify or degrade the unwanted enantiomer.

Visualization: Industrial Synthesis Workflow (Emtricitabine)

Synthesis_Workflow Start L-Menthol Glyoxylate (Chiral Auxiliary) Step1 Condensation with 2,5-dihydroxy-1,4-dithiane Start->Step1 Intermediate Trans-Oxathiolane Step1->Intermediate Coupling Vorbrüggen Coupling (Silylated 5-F-Cytosine) Intermediate->Coupling Resolution Fractional Crystallization (Separating Anomers) Coupling->Resolution Product Emtricitabine (FTC) (Pure L-Enantiomer) Resolution->Product

Caption: Simplified industrial synthesis route for Emtricitabine utilizing chiral auxiliaries to induce stereoselectivity.

Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols are standard for validating L-nucleoside candidates.

Protocol A: Mitochondrial DNA (mtDNA) Depletion Assay

Purpose: To verify the safety advantage of an L-nucleoside over its D-analog.

  • Cell Culture: Use HepG2 (liver) or CEM (lymphoblast) cells.

  • Treatment: Incubate cells with the test compound at

    
     and 
    
    
    
    the
    
    
    for 14 days. Include ddC (Zalcitabine) as a positive control for toxicity.
  • DNA Extraction: Isolate total DNA using a standard silica-column kit.

  • qPCR Analysis:

    • Target Gene: Mitochondrial COXII (Cytochrome c oxidase subunit II).

    • Reference Gene: Nuclear GAPDH or *

      
      -actin*.
      
  • Calculation: Calculate the ratio of mtDNA/nDNA relative to the untreated control (

    
    ).
    
    • Validation Criteria: The positive control (ddC) must show >50% depletion. The L-nucleoside candidate should show <10% depletion at therapeutic concentrations.

Protocol B: Chiral Purity Analysis (HPLC)

Purpose: To quantify the enantiomeric excess (ee) of the synthesized L-nucleoside.

  • Column: Chiralpak AD-H or AS-H (Amylose-based stationary phases are preferred for nucleosides).

  • Mobile Phase: Isocratic elution with Hexane:Ethanol (80:20 v/v) or Acetonitrile:Water (for polar analytes).

  • Detection: UV at 254 nm (or

    
     of the nucleobase).
    
  • Procedure:

    • Inject racemic standard to establish retention times for L- and D-peaks.

    • Inject purified sample.

    • Calculate

      
      .
      

Future Horizons: Spiegelmers

The logic of L-nucleosides has extended beyond small molecules to aptamers. Spiegelmers (from German Spiegel = mirror) are L-RNA or L-DNA aptamers.

  • Mechanism: Because nucleases in the blood are stereoselective for natural D-nucleic acids, they cannot degrade L-oligonucleotides. This grants Spiegelmers intrinsic high stability in vivo without chemical modification.

  • Development: A target (e.g., a chemokine) is synthesized in its mirror image (D-peptide). Standard SELEX is performed with natural D-RNA. The winning sequences are then chemically synthesized as L-RNA. These L-aptamers will bind the natural L-target.

References

  • Coates, J. A., et al. (1992). "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro." Antimicrobial Agents and Chemotherapy, 36(1), 202–205. [Link]

  • Schinazi, R. F., et al. (1992). "Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine." Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431. [Link]

  • Feng, J. Y., et al. (2004). "Mechanistic studies on the mitochondrial toxicity of nucleoside analogues." Antiviral Research, 62(3), 115-115. (Contextualizing Pol Gamma selectivity).
  • Klussmann, S., et al. (1996). "Mirror-image RNA that binds D-adenosine." Nature Biotechnology, 14(9), 1112–1115. [Link]

  • U.S. Food and Drug Administration. (2003). "Emtriva (emtricitabine) Capsules Label." FDA Access Data. [Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization of 6-Chloropurine Nucleosides

Introduction: The Solubility Paradox 6-Chloropurine (6-CP) and its nucleoside derivatives (e.g., 6-chloropurine riboside) are critical scaffolds in the synthesis of antiviral and anticancer agents. However, their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

6-Chloropurine (6-CP) and its nucleoside derivatives (e.g., 6-chloropurine riboside) are critical scaffolds in the synthesis of antiviral and anticancer agents. However, their utility is often bottlenecked by a rigid crystal lattice driven by strong intermolecular hydrogen bonding and


-

stacking. This results in poor solubility in common organic solvents, complicating purification, functionalization, and biological evaluation.

This guide moves beyond basic "shake-and-see" approaches. We provide a mechanistic understanding of solvation thermodynamics, validated protocols for solubility enhancement, and a troubleshooting matrix for common failure modes.

Module 1: Solvent Selection & Thermodynamics

The Solvation Landscape

The solubility of 6-chloropurine derivatives follows a distinct hierarchy governed by the Like Dissolves Like principle, but with a caveat: the solvent must possess high dipole moments to disrupt the solute's self-association.

Key Insight: Aprotic polar solvents (DMSO, DMF) are superior because they act as strong hydrogen bond acceptors without donating protons, effectively "capping" the polar sites of the purine ring and preventing re-aggregation.

Comparative Solubility Data (at 25°C)
Solvent ClassSolventSolubility (approx. mg/mL)SuitabilityMechanism of Action
Polar Aprotic DMSO 10 - 27.5 Excellent High dielectric constant; disrupts lattice H-bonds.
Polar Aprotic DMF ~10 Good Similar to DMSO but lower boiling point (easier removal).
Polar Protic Methanol< 5PoorCompeting H-bonding; insufficient to break lattice energy.
Polar Protic Ethanol< 2PoorLower polarity than methanol.
Non-Polar Ethyl Acetate< 1Very PoorInability to interact with polar purine core.
Aqueous Water2.5 (Base) / 10.6 (Riboside)ModerateHydrophobic effect limits solubility of the base; sugar moiety aids riboside.

Note: Data aggregated from Cayman Chemical and thermodynamic studies on analogous purines [1, 2, 3].

Visualizing the Selection Process

The following decision tree guides you through selecting the optimal solvent system based on your downstream application.

SolventSelection Start Start: Define Application Reaction Chemical Synthesis? Start->Reaction BioAssay Biological Assay? Start->BioAssay Analysis Analytical (HPLC/NMR)? Start->Analysis HighTemp High Temp (>60°C)? Reaction->HighTemp ToxConcern Toxicity Concern? BioAssay->ToxConcern DMF Select DMF (Easier workup) HighTemp->DMF No DMSO Select DMSO (High stability) HighTemp->DMSO Yes DMSO_Low DMSO (<0.1% final) ToxConcern->DMSO_Low Low Sensitivity Cyclodextrin Aq. Cyclodextrin Complex ToxConcern->Cyclodextrin High Sensitivity

Figure 1: Solvent Selection Decision Matrix for 6-Chloropurine Nucleosides.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My compound precipitates immediately when I dilute my DMSO stock with water/buffer. Why?

Diagnosis: This is the "Crash-Out" Effect . 6-Chloropurine derivatives are hydrophobic. When you add water to a DMSO solution, the solvent power of the mixture drops exponentially. The water molecules preferentially cluster around the DMSO (hydration), leaving the purine molecules to aggregate and crystallize.

Corrective Action:

  • Stepwise Dilution: Do not add water to the DMSO stock. Instead, add the DMSO stock dropwise into the vortexing aqueous buffer . This prevents local regions of supersaturation.

  • Use a Cosolvent Ramp: If a 1:1 mixture fails, try a gradient. Maintain at least 10-20% DMSO if the assay tolerates it.

  • Temperature: Warm the aqueous buffer to 37°C before addition to lower the supersaturation ratio.

Q2: The solution turned yellow/brown after heating in methanol. Is it still good?

Diagnosis: Likely Chemical Degradation .

  • Solvolysis: Heating 6-chloropurine in alcohols (methanol/ethanol) can lead to nucleophilic aromatic substitution, where the chloride is replaced by an alkoxy group (e.g., forming 6-methoxypurine).

  • Oxidation: If the solvent is not degassed, purines can undergo oxidative degradation at high temperatures.

Corrective Action:

  • Stop: Do not use for critical assays. Check purity via HPLC.

  • Prevention: Avoid heating alcohols above 40°C. For high-temperature reactions, use aprotic solvents (DMF/DMSO) or perform the reaction under an inert atmosphere (Argon/Nitrogen).

Q3: I cannot remove DMSO from my product after the reaction. It "oils out."

Diagnosis: DMSO has a high boiling point (189°C) and strong affinity for nucleosides. Rotovapping often fails to remove it completely, leaving a viscous oil.

Corrective Action:

  • Lyophilization: Freeze-dry the sample. DMSO sublimes under high vacuum, though slowly.

  • Water Wash: Dilute the reaction mixture with a large excess of water (10x volume) to precipitate the product (if hydrophobic), then filter. DMSO stays in the aqueous phase.

  • Extraction: Extract the product into Ethyl Acetate (if soluble enough) and wash the organic layer 5x with brine to pull out DMSO.

Module 3: Validated Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this standard protocol to generate accurate solubility data for your specific derivative.

Materials:

  • 6-Chloropurine derivative (solid)[1][2][3][4][5][6][7]

  • Target Solvent (anhydrous)

  • Agitated Incubator (controlled temp)

  • 0.45 µm PTFE Syringe Filter

Workflow:

  • Excess Addition: Add solid compound to 2 mL of solvent in a glass vial until a visible precipitate remains (supersaturation).

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 to 48 hours .

    • Why? Purine crystallization kinetics are slow; short times yield false "high" solubility due to metastable states.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate and analyze via UV-Vis Spectrophotometry (λmax ~265 nm) or HPLC.

Protocol B: Cosolvent Screening Workflow

Use this to find the optimal vehicle for animal dosing or cellular assays.

CosolventScreen Step1 Prepare Stock (50 mg/mL in DMSO) Step2 Aliquot into 96-well Plate Step1->Step2 Step3 Add Cosolvent (PEG400 / Tween80) Step2->Step3 Step4 Add Buffer (PBS pH 7.4) Step3->Step4 Step5 Check Turbidity (Visual/OD600) Step4->Step5

Figure 2: High-Throughput Cosolvent Screening Workflow.

Step-by-Step:

  • Stock Prep: Dissolve 6-CP at 50 mg/mL in pure DMSO.

  • Matrix Design: In a 96-well plate, create mixtures of:

    • Surfactants: Tween 80 (0-5%)

    • Cosolvents: PEG 400 (0-20%)

    • Buffer: PBS

  • Addition Order: DMSO Stock

    
     Surfactant 
    
    
    
    Cosolvent
    
    
    Buffer.
  • Readout: Measure absorbance at 600 nm (turbidity). Low absorbance = Stable Solution.

References

  • Cayman Chemical. (2023).[4] 6-Chloropurine Product Information & Solubility Data. Link

  • Li, X., et al. (2018).[8] "Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures." The Journal of Chemical Thermodynamics, 127, 106-116.[8] Link

  • Zhang, M., et al. (2019).[1] "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." Journal of Chemical & Engineering Data, 64(2), 771-777.[9] Link

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Link

  • Fisher Scientific. (2023). 6-Chloropurine riboside Safety & Solubility. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectroscopic Differentiation of L- and D-Nucleoside Enantiomers

In the landscape of drug development, particularly in the realm of antiviral and anticancer therapies, the chirality of nucleoside analogues is a critical determinant of biological activity and toxicity. The seemingly su...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, particularly in the realm of antiviral and anticancer therapies, the chirality of nucleoside analogues is a critical determinant of biological activity and toxicity. The seemingly subtle difference between L- and D-enantiomers can lead to profoundly different pharmacological outcomes. Therefore, robust and reliable analytical methods for their differentiation and enantiomeric excess (e.e.) determination are paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the chiral discrimination of L- and D-nucleosides, contextualized with alternative analytical techniques to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Fundamental Challenge: Enantiomers in an Achiral Environment

Enantiomers are chemically identical in an achiral environment, and as such, they are indistinguishable by standard NMR spectroscopy.[1][2][3] Their nuclei resonate at the same frequencies, producing identical spectra. The key to their differentiation via NMR lies in the introduction of a chiral environment that induces diastereomeric interactions, thereby breaking the spectral degeneracy of the enantiomers.[4]

Core NMR Strategies for Enantiodifferentiation

The primary NMR-based strategies for differentiating nucleoside enantiomers can be broadly categorized into three main approaches: the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), and chiral liquid crystals.

Chiral Derivatizing Agents (CDAs): Creating Covalent Diastereomers

This classic approach involves the covalent reaction of the nucleoside enantiomers with a chiral derivatizing agent to form a pair of diastereomers.[5][6] These diastereomers have distinct physical and chemical properties, including different NMR spectra, allowing for their differentiation and quantification.[6]

Mechanism of Action: The reaction of a racemic mixture of a nucleoside (e.g., containing both L- and D-forms) with an enantiomerically pure CDA results in the formation of two diastereomers. The differing spatial arrangements of the atoms in these diastereomers lead to variations in the magnetic environments of their respective nuclei, resulting in distinguishable chemical shifts (Δδ) in the NMR spectrum.

Prominent CDAs:

  • Mosher's Acid (MTPA): α-methoxy-α-(trifluoromethyl)phenylacetic acid is a widely used CDA that reacts with the hydroxyl groups of the nucleoside's sugar moiety to form diastereomeric esters.[6][7] The fluorine (¹⁹F) nucleus in MTPA provides a sensitive NMR probe with a large chemical shift dispersion, often leading to excellent resolution of the diastereomeric signals.[4]

  • Pirkle's Alcohol: (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol is another effective CDA, particularly for resolving the enantiomers of compounds with acidic protons.[8]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: In a dry NMR tube, dissolve the racemic or enantiomerically enriched nucleoside (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).

  • Addition of CDA: Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution.

  • Reaction: Gently mix the solution and allow the reaction to proceed to completion. The reaction time can vary from minutes to hours, depending on the reactivity of the nucleoside. The reaction can be monitored by acquiring periodic NMR spectra.

  • NMR Acquisition: Acquire ¹H, ¹⁹F, or ³¹P NMR spectra. The choice of nucleus depends on the specific nucleoside and the desired level of resolution.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A non-polar aprotic solvent like CDCl₃ is often preferred to minimize interference with the derivatization reaction. However, for less soluble nucleosides, a solvent like pyridine-d₅ can be used, which also acts as a base to neutralize the HCl byproduct of the reaction.

  • Molar Ratio: A slight excess of the CDA is used to ensure complete derivatization of the nucleoside. A large excess should be avoided as it can complicate the spectrum.

Data Presentation:

Chiral Differentiating AgentNucleus ObservedTypical Chemical Shift Difference (Δδ)AdvantagesDisadvantages
Mosher's Acid (MTPA)¹H, ¹⁹F, ³¹P0.01 - 0.2 ppm (¹H); 0.1 - 1.0 ppm (¹⁹F)Large Δδ in ¹⁹F NMR, well-established methodology.[4]Requires chemical reaction, potential for kinetic resolution, sample not recoverable.
Pirkle's Alcohol¹H0.01 - 0.1 ppmEffective for a range of analytes.[8]Smaller Δδ compared to ¹⁹F-containing CDAs.

Figure 1: Workflow for Chiral Derivatizing Agents (CDAs).

Chiral Solvating Agents (CSAs): Non-Covalent Diastereomeric Interactions

Chiral solvating agents (CSAs) offer a non-destructive alternative to CDAs.[5][9] They form transient, non-covalent diastereomeric complexes with the nucleoside enantiomers directly in the NMR tube.[10][11]

Mechanism of Action: The differential interaction between the CSA and the L- and D-nucleosides, driven by forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, leads to the formation of diastereomeric solvates.[9] This results in small but measurable differences in the chemical shifts of the nucleoside protons.

Prominent CSAs:

  • Pirkle's Alcohol: In addition to its use as a CDA, Pirkle's alcohol is also a highly effective CSA.[8][12]

  • Cyclodextrins: These macrocyclic oligosaccharides have a chiral cavity that can encapsulate nucleosides, leading to enantiodifferentiation.[5]

Experimental Protocol: Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the nucleoside sample (5-10 mg) in a suitable deuterated solvent.

  • Addition of CSA: Add the enantiomerically pure CSA in a specific molar ratio to the nucleoside. The optimal ratio often needs to be determined empirically but typically ranges from 1 to 5 equivalents of CSA.

  • Equilibration: Allow the solution to equilibrate. This usually occurs rapidly.

  • NMR Acquisition: Acquire ¹H or other relevant NMR spectra. It is often useful to acquire spectra at different temperatures to study the dynamics of the interaction.

Causality Behind Experimental Choices:

  • Concentration and Molar Ratio: The magnitude of the chemical shift difference (ΔΔδ) is dependent on the concentration of the CSA and the analyte, as well as their molar ratio. Titration experiments are often necessary to find the optimal conditions for maximum separation.

  • Temperature: Temperature can affect the equilibrium between the free and complexed states. Lowering the temperature can sometimes enhance the observed chemical shift differences.

Data Presentation:

Chiral Solvating AgentNucleus ObservedTypical Chemical Shift Difference (ΔΔδ)AdvantagesDisadvantages
Pirkle's Alcohol¹H0.005 - 0.05 ppmNon-destructive, simple sample preparation.[8]Smaller ΔΔδ, requires higher concentrations of CSA.
Cyclodextrins¹H, ¹³C0.001 - 0.02 ppmBiocompatible, can be used in aqueous solutions.[5]Weak interactions, often small ΔΔδ.

Figure 2: Mechanism of Chiral Solvating Agents (CSAs).

Chiral Liquid Crystals: Anisotropic Environment

A more advanced technique involves the use of chiral liquid crystals (CLCs) as the solvent.[5] In the magnetic field of the NMR spectrometer, the CLC molecules partially align, creating an anisotropic chiral environment.[13]

Mechanism of Action: The differential interaction of the L- and D-nucleoside enantiomers with the aligned CLC matrix results in different degrees of ordering for each enantiomer. This leads to differences in the measured residual dipolar couplings (RDCs) and chemical shifts, allowing for their distinction.[14]

Experimental Protocol: Analysis in a Chiral Liquid Crystal

  • CLC Preparation: Prepare a solution of the chiral liquid crystal (e.g., poly-γ-benzyl-L-glutamate in an organic solvent).

  • Sample Addition: Dissolve the nucleoside in the CLC solution.

  • NMR Acquisition: Acquire high-resolution NMR spectra. The quadrupolar splitting of deuterium is often used to monitor the degree of alignment.

Causality Behind Experimental Choices:

  • Choice of CLC: The choice of the liquid crystal is crucial and depends on the solubility of the nucleoside and the desired temperature range for the experiment.

  • Concentration: The concentration of the nucleoside should be low enough to not significantly disrupt the liquid crystalline phase.

Data Presentation:

MethodNucleus ObservedDifferentiating ParameterAdvantagesDisadvantages
Chiral Liquid Crystals¹H, ²H, ¹³CResidual Dipolar Couplings (RDCs), Chemical ShiftsHighly sensitive to small structural differences.Complex sample preparation, specialized expertise required.

Figure 3: Principle of Chiral Liquid Crystal (CLC) NMR.

Comparison with Alternative Techniques

While NMR offers a powerful tool for enantiodifferentiation, it is essential to consider its performance in the context of other established methods.

TechniquePrincipleThroughputSample RequirementAbsolute Configuration
NMR Spectroscopy Diastereomeric InteractionsModeratemg scaleCan be inferred with models
Chiral HPLC Differential partitioning on a chiral stationary phase[15][16][17]Highµg to mg scaleNo
Circular Dichroism (CD) Differential absorption of circularly polarized light[18][19][20]Highµg scaleCan be determined by comparison to standards or theoretical calculations[21]
X-ray Crystallography Diffraction of X-rays by a single crystal[22][23]LowRequires single crystalYes, definitive determination[24][25][26]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[15][16][17][27] It relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-nucleosides, leading to different retention times.[15]

Advantages over NMR:

  • Higher Throughput: HPLC is generally faster for routine analysis of multiple samples.

  • Preparative Scale: HPLC can be used to physically separate the enantiomers for further studies.

Limitations Compared to NMR:

  • No Structural Information: HPLC provides no information about the molecular structure.

  • Method Development: Finding the right chiral column and mobile phase can be time-consuming.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by chiral molecules.[19][20][28] Enantiomers give mirror-image CD spectra, making it a powerful tool for their differentiation and for studying their conformation in solution.[18]

Advantages over NMR:

  • High Sensitivity: CD is highly sensitive and requires very small amounts of sample.

  • Conformational Information: CD can provide insights into the secondary structure of nucleic acids.[19]

Limitations Compared to NMR:

  • Quantitative Analysis: While possible, accurate quantification of enantiomeric excess can be more challenging than with NMR or HPLC.

X-ray Crystallography

For the unambiguous determination of the absolute configuration of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[22][23][24][25][26]

Advantages over NMR:

  • Definitive Absolute Configuration: Provides a complete three-dimensional structure of the molecule.[25]

Limitations Compared to NMR:

  • Requires Single Crystals: Growing suitable single crystals can be a significant bottleneck.

  • Solid-State vs. Solution: The determined structure is in the solid state and may not fully represent the conformation in solution.

Conclusion and Future Outlook

NMR spectroscopy offers a versatile and powerful suite of tools for the differentiation of L- and D-nucleoside enantiomers. The choice between chiral derivatizing agents, chiral solvating agents, and chiral liquid crystals depends on the specific requirements of the analysis, including the nature of the nucleoside, the need for sample recovery, and the desired level of detail.

While techniques like chiral HPLC offer higher throughput for routine analysis, and X-ray crystallography provides the definitive absolute configuration, NMR remains unique in its ability to provide detailed structural information in the solution state. The continued development of new chiral auxiliaries and advanced NMR techniques will further enhance the utility of this method in the critical task of ensuring the enantiomeric purity of nucleoside-based therapeutics.

References

  • RNA nucleosides as chiral sensing agents in NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Lipka, E., et al. (2004). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Nucleosides, Nucleotides and Nucleic Acids, 23:5, 835-846. Available at: [Link]

  • Lipka, E., et al. (2004). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Taylor & Francis Online. Available at: [Link]

  • Fasman, G. D. (1981). Chiral recognition by nucleosides and nucleotides: resolution of helicenes by high-performance liquid chromatography. Science, 213(4514), 1379-1381. Available at: [Link]

  • RNA Nucleosides as Chiral Sensing Agents in NMR Spectroscopy. Request PDF. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual reports on NMR spectroscopy, 74, 1-61. Available at: [Link]

  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713-1725. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Chiral solvating agents. Google Patents.
  • Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12989-12999. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

  • Pirkle's alcohol. Wikipedia. Available at: [Link]

  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. PMC - NIH. Available at: [Link]

  • Circular dichroism. Wikipedia. Available at: [Link]

  • BioLab Webinar: Circular Dichroism. YouTube. Available at: [Link]

  • NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • Pérez-Trujillo, M., et al. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical chemistry, 85(22), 10887-10894. Available at: [Link]

  • de Souza, J. E. T., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2493. Available at: [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. Available at: [Link]

  • Fares, C., et al. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of magnetic resonance, 151(1), 64-75. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. Available at: [Link]

  • Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. Available at: [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly reviews of biophysics, 48(4), 421-423. Available at: [Link]

  • Absolute configuration. Wikipedia. Available at: [Link]

  • Chiral derivitizing agents. chemeurope.com. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Santos, J. A., et al. (2023). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. NSF Public Access Repository. Available at: [Link]

  • Lodewyk, M. W., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology, 1055, 149-162. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • D'Urso, A., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2148. Available at: [Link]

  • Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical physics, 324(1), 113-117. Available at: [Link]

  • Lagerwall, J. P. F., & Scalia, G. (2012). Chiral Liquid Crystals: Structures, Phases, Effects. In Liquid Crystals (pp. 1-52). InTech. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Fares, C., et al. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's.... ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2008). Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. Methods in molecular biology, 420, 145-158. Available at: [Link]

  • Ikehata, K., & Suzuki, T. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in enzymology, 561, 335-345. Available at: [Link]

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Comparative

Enzymatic Stability of L-6-Chloropurine Riboside Against Adenosine Deaminase

This guide provides a technical comparison of the enzymatic stability of L-6-chloropurine riboside (L-6-Cl-PuR) against Adenosine Deaminase (ADA) . It is designed for researchers in nucleoside chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the enzymatic stability of L-6-chloropurine riboside (L-6-Cl-PuR) against Adenosine Deaminase (ADA) . It is designed for researchers in nucleoside chemistry and drug development.

A Comparative Technical Guide

Executive Summary

L-6-chloropurine riboside exhibits complete enzymatic stability against mammalian Adenosine Deaminase (ADA, EC 3.5.4.4), in stark contrast to its D-enantiomer. While the natural enzyme rapidly hydrolyzes D-6-chloropurine riboside to Inosine (via dechlorination), the L-configuration induces a "chiral mismatch" that prevents the catalytic water molecule from attacking the C-6 position. Consequently, L-6-chloropurine riboside functions as a metabolically stable scaffold suitable for Spiegelmer® technology , aptamer development, and therapeutic nucleoside analogues requiring high plasma half-lives.

Mechanistic Insight: The Chiral Checkpoint

To understand the stability of L-6-Cl-PuR, one must analyze the catalytic mechanism of ADA and where the L-isomer fails to engage.

The ADA Catalytic Mechanism (D-Series)

In the D-series (natural substrates), ADA catalyzes a stereospecific addition-elimination reaction.

  • Binding: The enzyme binds D-adenosine or D-6-chloropurine riboside. Key hydrogen bonds form between the enzyme (Glu217, Asp295, His238) and the ribose hydroxyls (3'-OH, 5'-OH).

  • Activation: A Zinc ion (

    
    ) activates a water molecule, creating a nucleophilic hydroxide.[1]
    
  • Attack: This hydroxide attacks the C-6 position of the purine ring.

  • Elimination:

    • For Adenosine : Ammonia (

      
      ) is the leaving group.[1]
      
    • For 6-Cl-PuR : Chloride (

      
      ) is the leaving group.
      
    • Product: Both pathways yield Inosine .[2][3][4]

The L-Series Resistance (L-6-Cl-PuR)

L-nucleosides are mirror images of the natural substrates.

  • Steric Exclusion: The active site of ADA is chiral. When L-6-Cl-PuR enters the pocket, the ribose sugar is oriented incorrectly relative to the nucleobase.

  • Misalignment: The critical 3'-OH and 5'-OH groups do not align with the enzyme's polar residues. Consequently, the C-6 carbon is not positioned within the attack radius of the Zinc-activated water molecule.

  • Result: No hydrolysis occurs. The C-Cl bond remains intact.

Visualization: Structural Mismatch

ADA_Mechanism cluster_D D-Isomer (Susceptible) cluster_L L-Isomer (Resistant) ADA Adenosine Deaminase (Active Site: Zn2+, Glu217) D_Sub D-6-Cl-Purine Riboside ADA->D_Sub Recognizes L_Sub L-6-Cl-Purine Riboside ADA->L_Sub Rejects D_Complex Enzyme-Substrate Complex (Correct Geometry) D_Sub->D_Complex Binding Inosine Product: Inosine + Cl- D_Complex->Inosine Hydrolysis (k_cat) L_Clash Steric Clash / No Binding (Chiral Mismatch) L_Sub->L_Clash Attempted Binding Stable Intact L-6-Cl-PuR L_Clash->Stable Dissociation

Figure 1: Mechanistic divergence between D- and L-isomers in the ADA active site. The L-isomer fails to form the catalytic complex.

Comparative Performance Analysis

The following table contrasts the kinetic stability of L-6-chloropurine riboside against its D-counterpart and the natural substrate.

CompoundConfigurationADA ActivityRelative Rate (

)
ProductMetabolic Stability
Adenosine D-RiboseHigh (Native)100%Inosine +

Low (

min in blood)
D-6-Chloropurine Riboside D-RiboseHigh~40-60%*Inosine +

Low
L-6-Chloropurine Riboside L-RiboseNone 0% N/AHigh (Inert)

*Note: D-6-chloropurine riboside is a known substrate for ADA, undergoing dechlorination to form inosine. The rate is generally slower than deamination but significant enough to degrade the compound rapidly in biological media.

Experimental Protocol: Validating Stability

To experimentally verify the stability of L-6-chloropurine riboside, a continuous spectrophotometric assay is recommended. This protocol relies on the difference in UV absorption between the 6-chloropurine moiety and the Inosine product.

Principle
  • Substrate (6-Cl-PuR):

    
    .
    
  • Product (Inosine):

    
    .
    
  • Reaction: Hydrolysis of the C-Cl bond results in a spectral shift and a decrease in absorbance at 265 nm.

Materials
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Calf Intestinal Adenosine Deaminase (Sigma-Aldrich or equivalent), diluted to ~0.1 U/mL.

  • Substrate Stock: 10 mM L-6-chloropurine riboside in DMSO.

  • Control: 10 mM D-Adenosine (Positive Control).

Workflow (Step-by-Step)
  • Blanking: Equilibrate 990 µL of Phosphate Buffer in a quartz cuvette at 25°C. Zero the spectrophotometer.

  • Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 100 µM). Mix by inversion.

  • Baseline: Record absorbance at 265 nm for 2 minutes to ensure chemical stability.

  • Initiation: Add 1-5 µL of ADA enzyme solution.

  • Monitoring: Measure

    
     continuously for 10-30 minutes.
    
    • D-Isomer (Control): Rapid decrease in absorbance (exponential decay).

    • L-Isomer (Test): Flat line (Slope

      
       0).
      
Workflow Diagram

Assay_Protocol Prep Prepare Buffer (50mM PO4, pH 7.4) Add_Sub Add L-6-Cl-PuR (100 µM) Prep->Add_Sub Baseline Measure Baseline (2 min) Add_Sub->Baseline Add_Enz Add ADA Enzyme Baseline->Add_Enz Monitor Monitor A265nm (30 min) Add_Enz->Monitor

Figure 2: Spectrophotometric workflow for assessing ADA resistance.

Applications & Implications

The absolute stability of L-6-chloropurine riboside against ADA opens specific avenues in drug development:

  • L-Aptamer Synthesis (Spiegelmers): L-6-Cl-PuR is a versatile intermediate. The chlorine atom can be displaced by amines or thiols after the L-riboside is incorporated into an oligonucleotide (post-synthetic modification), or used to synthesize L-Adenosine derivatives that are resistant to degradation in plasma.

  • Prodrug Scaffolds: Unlike D-nucleosides, which require complex protecting groups to survive first-pass metabolism, L-nucleosides naturally evade these enzymes.

  • Antiviral Therapeutics: While L-nucleosides are not recognized by human ADA, they can sometimes be phosphorylated by specific viral kinases (which have looser stereospecificity) or act as chain terminators, providing a therapeutic window with reduced host toxicity.

References

  • Adenosine Deaminase Mechanism & Specificity

    • Source: Wilson, D. K., & Quiocho, F. A. (1993).
    • Context: Establishes the stereochemical requirements (D-ribose)
  • Reaction of 6-Chloropurine Riboside with ADA

    • Source: Wolfenden, R. (1969). Transition state analogues for adenosine deaminase.
    • Context: Confirms that D-6-chloropurine riboside is a substrate for ADA, undergoing dechlorin
  • Metabolic Stability of L-Nucleosides

    • Source: Verheyden, J. P., et al. (2004). L-Nucleosides as therapeutic agents.[5] Clinical Microbiology Reviews.

    • Context: Comprehensive review detailing the general resistance of L-nucleosides to human metabolic enzymes, including deaminases and phosphorylases.
  • Spiegelmer Technology (L-Oligonucleotides)

    • Source: Vater, A., & Klussmann, S. (2003). Turning mirror-image oligonucleotides into drugs: the discovery and development of Spiegelmers. Drug Discovery Today.
    • Context: Discusses the application of L-nucleoside stability in developing biostable aptamers.

Sources

Validation

Validating L-Nucleoside Purity: A Comparative Guide to Chiral Stationary Phases

Executive Summary The therapeutic index of nucleoside analogs—critical in HIV and HBV treatment (e.g., Lamivudine, Emtricitabine)—hinges on strict enantiomeric purity. While the L-enantiomer often exhibits potent antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic index of nucleoside analogs—critical in HIV and HBV treatment (e.g., Lamivudine, Emtricitabine)—hinges on strict enantiomeric purity. While the L-enantiomer often exhibits potent antiviral activity with manageable toxicity, the D-enantiomer can induce severe cytotoxicity or mitochondrial dysfunction. Consequently, regulatory bodies like the FDA and EMA require enantiomeric excess (%ee) confirmation, typically exceeding 99.9%.

This guide compares the efficacy of Polysaccharide-based versus Macrocyclic Antibiotic Chiral Stationary Phases (CSPs) for L-nucleoside validation. It recommends Polar Organic Mode (POM) on Amylose/Cellulose derivatives as the superior workflow for resolving polar nucleosides, offering a balance of solubility, resolution (


), and MS compatibility.

Mechanism of Chiral Recognition

To separate L-nucleosides from their D-counterparts, the CSP must create a transient diastereomeric complex. This follows the Dalgliesh Three-Point Interaction Model , requiring at least three simultaneous interactions between the analyte and the chiral selector.

Interaction Dynamics
  • Hydrogen Bonding: The primary force. The carbamate groups on polysaccharide CSPs interact with the amide/amine groups on the nucleoside base (Cytosine, Thymine, etc.).

  • Dipole-Dipole Stacking: Occurs between the C=O groups of the stationary phase and the polar regions of the ribose/thiolane ring.

  • Steric Inclusion: The L-isomer fits into the chiral cavities (grooves) of the polysaccharide helix, while the D-isomer is sterically hindered (or vice versa).

Diagram: Chiral Recognition Pathway

ChiralRecognition Analyte Racemic Nucleoside (L- & D-Isomers) Interaction Transient Diastereomeric Complex Formation Analyte->Interaction Injection CSP Chiral Stationary Phase (e.g., Amylose tris-carbamate) CSP->Interaction Selector L_Complex L-Isomer Complex (Stronger Retention) Interaction->L_Complex H-Bonding + Steric Fit D_Complex D-Isomer Complex (Weaker Retention) Interaction->D_Complex Steric Repulsion Result Chromatographic Separation (Resolution > 1.5) L_Complex->Result Late Elution D_Complex->Result Early Elution

Figure 1: The mechanism of chiral discrimination where steric fit and hydrogen bonding create differential retention times for L- and D-nucleosides.

Comparative Analysis of Chiral Stationary Phases

For nucleosides, solubility is a major constraint. Traditional Normal Phase (Hexane-based) is often unsuitable due to the poor solubility of polar nucleosides. Therefore, this comparison focuses on phases compatible with Polar Organic Mode (POM) and Reversed Phase (RP) .

Table 1: Performance Matrix of CSPs for L-Nucleosides
FeatureImmobilized Polysaccharide (Recommended)Coated Polysaccharide Macrocyclic Antibiotic
Examples Chiralpak IB, Lux i-Cellulose-5Chiralcel OD-H, Chiralpak AD-HChirobiotic V (Vancomycin), T (Teicoplanin)
Chemistry Cellulose/Amylose covalently bonded to silicaCellulose/Amylose physically coated on silicaGlycopeptides bonded to silica
Solvent Compatibility Excellent. Compatible with DCM, THF, MtBE, and 100% MeOH/ACN.Restricted. Cannot use "forbidden" solvents (DCM, THF, Ethyl Acetate) which strip the coating.Good. Compatible with aqueous and polar organic solvents.
Mode Suitability POM, RP, Normal PhaseNormal Phase, POM (limited)RP, POM
Resolution (

)
High (

typical)
High (

typical)
Moderate (

)
Load Capacity High (Good for Prep)HighLow (Analytical only)
Primary Use Case Robust QA/QC methods requiring aggressive solvents for solubility.Legacy methods where Normal Phase is acceptable.Separation of highly polar/ionic analytes without buffers.
Expert Insight: Why Immobilized Polysaccharides in POM?

For L-nucleosides like Lamivudine, Immobilized Cellulose-5 (e.g., Lux i-Cellulose-5) in Polar Organic Mode (100% Methanol or Acetonitrile with basic additive) is the superior choice.

  • Solubility: Nucleosides dissolve instantly in MeOH, unlike Hexane.

  • Column Life: Immobilized phases resist shock from solvent changeover.

  • MS Compatibility: POM uses volatile solvents (MeOH), making it ideal for LC-MS impurity profiling, unlike high-salt RP methods.

Validated Experimental Protocol

Target Analyte: Lamivudine (3TC) and its enantiomer (Impurity). Objective: Quantify enantiomeric impurity at < 0.1% level.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Lux i-Cellulose-5 (or equivalent Chiralpak IB),

    
    , 
    
    
    
    .
  • Mobile Phase (POM): Methanol : Acetonitrile : Diethylamine (DEA)

    
    .
    
    • Note: DEA is critical to suppress ionization of the cytosine amine, sharpening peak shape.

  • Flow Rate:

    
     (Isocratic).
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (
    
    
    
    of Lamivudine).
  • Injection Volume:

    
    .
    
B. Step-by-Step Workflow
  • System Pre-Conditioning: Flush the column with Mobile Phase for 30 mins to equilibrate. Baseline must be flat.

  • Standard Preparation:

    • Dissolve

      
       of Racemic Lamivudine Standard in 
      
      
      
      Methanol (Stock A).
    • Dilute to

      
       for System Suitability injection.
      
  • System Suitability Test (SST):

    • Inject Racemic Standard.

    • Criteria: Resolution (

      
      ) 
      
      
      
      ; Tailing Factor (
      
      
      )
      
      
      ; Theoretical Plates (
      
      
      )
      
      
      .
  • Sample Analysis:

    • Prepare L-Lamivudine sample at

      
       (High concentration needed to see trace D-isomer).
      
    • Inject and integrate. The D-isomer typically elutes before the L-isomer on Cellulose-5 phases (verify with pure standards).

Validation Strategy (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory submission, follow this validation hierarchy.

Diagram: Validation Decision Tree

ValidationWorkflow Start Method Validation (ICH Q2 R1) Specificity Specificity (Inject Placebo & Racemate) Start->Specificity LOD_LOQ Sensitivity (LOD/LOQ) Target: 0.05% Impurity Detection Specificity->LOD_LOQ If Rs > 1.5 Fail Optimize Mobile Phase Specificity->Fail If Rs < 1.5 Linearity Linearity (R² > 0.999 for Impurity) LOD_LOQ->Linearity S/N > 10 Precision Precision (Repeatability RSD < 2%) Linearity->Precision Pass Method Validated Precision->Pass RSD < Limits Precision->Fail RSD > Limits

Figure 2: Sequential validation workflow ensuring the method meets regulatory standards for specificity, sensitivity, and precision.

Key Validation Parameters
  • Specificity: Inject the formulation excipients (placebo). There should be no interference at the retention time of the D-enantiomer.

  • Limit of Quantitation (LOQ): Prepare the D-enantiomer at 0.05% of the target concentration. Signal-to-Noise (S/N) ratio must be

    
    .
    
  • Linearity: Construct a calibration curve for the impurity (D-isomer) ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.5%).

  • Robustness: Deliberately vary flow rate (

    
    ) and Temperature (
    
    
    
    ). Resolution must remain
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Jyothi, N. S., et al. (2021).[2] Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review.[3] Link[3]

  • Sigma-Aldrich. (2023). Chiral Method Development Strategies for HPLC: Polar Organic Mode.Link

  • Cass, Q. B., et al. (2003). Enantiomeric separation of nucleoside analogs by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex. (2024). Lux Polysaccharide Chiral Columns: Technical Guide.Link

Sources

Safety & Regulatory Compliance

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